(6-Fluoro-2-methoxypyridin-3-yl)boronic acid
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Overview
Description
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C6H7BFNO3 and a molecular weight of 170.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluoro and a methoxy group. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 6-fluoro-2-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide . This reaction is catalyzed by palladium and typically requires a base, such as potassium carbonate or sodium hydroxide.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its derivatives have shown promise in the development of inhibitors for various enzymes and receptors .
Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of high-performance materials is crucial for the development of new technologies .
Mechanism of Action
The mechanism of action of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The fluoro and methoxy substituents on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
- 6-Fluoro-3-pyridinylboronic acid
- 6-Methoxy-3-pyridinylboronic acid
- 2-Methoxy-5-pyridineboronic acid
Comparison: Compared to these similar compounds, (6-Fluoro-2-methoxypyridin-3-yl)boronic acid offers unique reactivity due to the combined effects of the fluoro and methoxy groups. These substituents can enhance the compound’s stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(6-fluoro-2-methoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKDUTJUIAYHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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